Cas no 2034405-27-9 (1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea)

1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea is a synthetic small-molecule compound featuring a urea core linked to a fluorobenzyl group and a trifluoromethyl-substituted pyrimidine-piperidine moiety. Its structure suggests potential utility as a pharmacologically active agent, likely targeting enzyme or receptor interactions due to the presence of hydrogen-bonding motifs (urea) and electron-withdrawing groups (fluorine, trifluoromethyl). The compound’s design may enhance binding affinity and metabolic stability, making it suitable for medicinal chemistry applications. Its well-defined heterocyclic architecture could also facilitate structure-activity relationship (SAR) studies in drug discovery. The inclusion of fluorine atoms may improve bioavailability and selectivity in biological systems. This compound is of interest for preclinical research in therapeutic development.
1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea structure
2034405-27-9 structure
Product Name:1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea
CAS No:2034405-27-9
MF:C18H19F4N5O
MW:397.369977235794
CID:5820646
PubChem ID:119102235
Update Time:2025-05-24

1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea Chemical and Physical Properties

Names and Identifiers

    • RMCBHQAXMCLCBM-UHFFFAOYSA-N
    • Urea, N-[(4-fluorophenyl)methyl]-N'-[1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]-
    • 1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea
    • 1-[(4-fluorophenyl)methyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea
    • 2034405-27-9
    • F6523-0071
    • 1-(4-fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
    • AKOS026693870
    • Inchi: 1S/C18H19F4N5O/c19-13-3-1-12(2-4-13)10-23-17(28)26-14-5-7-27(8-6-14)16-9-15(18(20,21)22)24-11-25-16/h1-4,9,11,14H,5-8,10H2,(H2,23,26,28)
    • InChI Key: RMCBHQAXMCLCBM-UHFFFAOYSA-N
    • SMILES: N(CC1=CC=C(F)C=C1)C(NC1CCN(C2C=C(C(F)(F)F)N=CN=2)CC1)=O

Computed Properties

  • Exact Mass: 397.15257289g/mol
  • Monoisotopic Mass: 397.15257289g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 592.0±50.0 °C(Predicted)
  • pka: 13.52±0.20(Predicted)

1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea Pricemore >>

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Additional information on 1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea

Research Brief on 1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea (CAS: 2034405-27-9)

Recent studies on the compound 1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea (CAS: 2034405-27-9) have highlighted its potential as a promising therapeutic agent in the field of chemical biology and medicinal chemistry. This urea derivative, characterized by its unique trifluoromethylpyrimidine and fluorophenylmethyl moieties, has demonstrated significant biological activity, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.

One of the key findings from the latest research is the compound's role as a potent inhibitor of protein kinases, which are critical regulators of cell signaling. Structural analysis reveals that the trifluoromethylpyrimidine group enhances binding affinity to the ATP-binding site of kinases, while the urea linker contributes to stability and selectivity. This dual functionality makes the compound a valuable candidate for further development in kinase-targeted therapies.

In vitro and in vivo studies have shown that 1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea exhibits low nanomolar inhibitory activity against several clinically relevant kinases, including those implicated in cancer and autoimmune diseases. Notably, its pharmacokinetic profile suggests favorable oral bioavailability and metabolic stability, addressing a common challenge in small-molecule drug development.

Ongoing research is exploring the compound's potential in combination therapies and its efficacy in resistant disease models. Preliminary data indicate synergistic effects when used alongside standard chemotherapeutic agents, opening new avenues for personalized medicine approaches. Additionally, structural modifications are being investigated to further optimize selectivity and reduce off-target effects.

In conclusion, 1-[(4-fluorophenyl)methyl]-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea represents a significant advancement in the development of kinase inhibitors. Its unique chemical structure and promising biological activity warrant continued investigation, with potential applications spanning oncology, immunology, and beyond. Future studies will focus on clinical translation and the elucidation of its full therapeutic potential.

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